2-Bromo-4-phenylphenol

Description

The exact mass of the compound 2-Bromo-4-phenylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8074. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-phenylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-phenylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

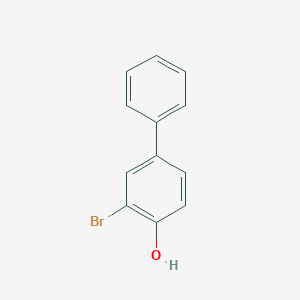

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-phenylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGMMVYPLBTLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30165671 | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92-03-5, 15460-07-8 | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-4-phenylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo[1,1'-biphenyl]-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMO-4-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0IO5R7XS20 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-phenylphenol: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of 2-Bromo-4-phenylphenol, a significant chemical intermediate in various research and development applications. It is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical and physical properties, synthesis methodologies, and key applications.

Core Molecular and Physical Properties

2-Bromo-4-phenylphenol, also known by synonyms such as 3-bromo[1,1'-biphenyl]-4-ol and 3-Bromo-4-hydroxybiphenyl, is a brominated derivative of 4-phenylphenol.[1] Its fundamental properties are crucial for its handling, application, and the design of experimental protocols.

Molecular Identity and Weight

The chemical structure of 2-Bromo-4-phenylphenol consists of a biphenyl backbone with a hydroxyl group and a bromine atom attached to one of the phenyl rings.

-

Molecular Weight: Approximately 249.11 g/mol [2]

A summary of its key identifiers is presented in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-bromo-4-phenylphenol | PubChem[1] |

| SMILES | C1=CC=C(C=C1)C2=CC(=C(C=C2)O)Br | PubChem[1] |

| InChI | InChI=1S/C12H9BrO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-8,14H | PubChem[1] |

| InChIKey | DZGMMVYPLBTLRQ-UHFFFAOYSA-N | Stenutz, PubChem[1][2] |

Physicochemical Properties

The physical state and solubility of 2-Bromo-4-phenylphenol dictate its storage and use in various experimental setups.

| Property | Value | Source(s) |

| Melting Point | 95 °C | Stenutz[2] |

| Boiling Point | 311 °C | Stenutz[2] |

| Appearance | White to off-white crystalline solid (typical) | General knowledge |

| Solubility | Soluble in many organic solvents | General knowledge |

Synthesis of 2-Bromo-4-phenylphenol

The synthesis of 2-Bromo-4-phenylphenol typically involves the selective bromination of 4-phenylphenol. The hydroxyl group of the phenol is an activating ortho-, para-director. Since the para position is already occupied by the phenyl group, bromination occurs at one of the ortho positions.

A general approach for the synthesis involves the reaction of 4-phenylphenol with a brominating agent in a suitable solvent. The choice of brominating agent and reaction conditions is critical to achieve high yield and selectivity, minimizing the formation of di-brominated and other byproducts.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the laboratory-scale synthesis of 2-Bromo-4-phenylphenol from 4-phenylphenol.

Caption: Conceptual workflow for the synthesis of 2-Bromo-4-phenylphenol.

Detailed Experimental Protocol: Bromination of 4-Phenylphenol

The following is a representative protocol for the synthesis of 2-Bromo-4-phenylphenol. Note: This is a generalized procedure and should be adapted and optimized based on laboratory safety standards and available equipment.

-

Preparation: In a well-ventilated fume hood, dissolve 1 equivalent of 4-phenylphenol in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of 1 equivalent of the brominating agent (e.g., bromine or N-bromosuccinimide) in the same solvent to the stirred solution of 4-phenylphenol. The addition should be dropwise to control the reaction temperature and minimize side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, quench the reaction mixture by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude 2-Bromo-4-phenylphenol by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Research and Drug Development

2-Bromo-4-phenylphenol serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and functional materials.

-

Intermediate in Organic Synthesis: The presence of the bromine atom and the hydroxyl group provides two reactive sites for further chemical modifications. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The hydroxyl group can be alkylated, acylated, or used as a directing group.

-

Precursor for Biologically Active Molecules: Biphenyl and phenol moieties are common structural motifs in many biologically active compounds. 2-Bromo-4-phenylphenol can be used as a starting material for the synthesis of compounds with potential applications as antibacterial, antifungal, or anticancer agents.

-

Material Science: Phenolic compounds are precursors to phenolic resins. Modified phenols like 2-Bromo-4-phenylphenol can be used to synthesize specialty polymers with enhanced properties such as flame retardancy (due to the bromine content) and thermal stability.

Safety and Handling

2-Bromo-4-phenylphenol is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Bromo-4-phenylphenol is associated with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Safety Precautions

When handling 2-Bromo-4-phenylphenol, the following safety measures should be strictly followed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.

Conclusion

2-Bromo-4-phenylphenol is a valuable chemical intermediate with well-defined molecular and physical properties. Its synthesis is achievable through standard laboratory procedures, and its versatile reactivity makes it a useful building block in the development of new pharmaceuticals and materials. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. This guide provides a foundational understanding for researchers and scientists working with 2-Bromo-4-phenylphenol, enabling its safe and effective use in their research and development endeavors.

References

-

Stenutz, R. 2-bromo-4-phenylphenol. Tables for Chemistry. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 27297, 2-Bromo-4-phenylphenol. PubChem. [Link]

-

NIST. 4-Bromo-2-phenyl phenol. NIST WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 95093, 4-Bromo-4'-hydroxybiphenyl. PubChem. [Link]

-

Université du Luxembourg. 2-bromo-4-phenylphenol (C12H9BrO). PubChemLite. [Link]

-

CP Lab Safety. 2-Bromo-4-phenylphenol, 98% Purity, C12H9BrO, 25 grams. CP Lab Safety. [Link]

- Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol.

-

Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company. [Link]

Sources

Solubility Profiling & Solvent Selection for 2-Bromo-4-phenylphenol

Technical Whitepaper | CAS: 92-03-5 [1]

Executive Summary

2-Bromo-4-phenylphenol (2-BPP) is a critical halogenated biaryl intermediate, widely utilized in the synthesis of biocides and as a scaffold in Suzuki-Miyaura cross-coupling reactions for pharmaceutical development.[1] Its physicochemical behavior is dominated by the interplay between the hydrophobic biphenyl core, the electron-withdrawing bromine substituent, and the hydrogen-bond-donating phenolic hydroxyl group.[1]

This guide addresses a common gap in open literature: the lack of granular solubility data for 2-BPP compared to its parent compound, 4-phenylphenol.[1] Instead of relying on generic "like-dissolves-like" heuristics, this document provides a thermodynamic framework for solvent selection, predictive solubility parameters, and a rigorous Standard Operating Protocol (SOP) for empirical determination.

Physicochemical Profile & Solubility Thermodynamics[1]

To predict solubility behavior, we must first establish the solute's fundamental properties.[1] The introduction of the bromine atom at the ortho position relative to the hydroxyl group significantly alters the lipophilicity compared to non-halogenated analogues.[1]

Table 1: Physicochemical Properties of 2-Bromo-4-phenylphenol

| Property | Value | Mechanistic Implication |

| CAS Number | 92-03-5 | Unique Identifier |

| Molecular Weight | 249.10 g/mol | Moderate size; diffusion rates in viscous solvents will be relevant.[1] |

| LogP (Predicted) | ~4.4 | Highly lipophilic.[1] Poor water solubility (<10 mg/L); high affinity for non-polar organics.[1] |

| pKa | ~9.5 | Weakly acidic.[1] Solubility can be drastically enhanced in alkaline aqueous media (pH > 11) via deprotonation.[1] |

| H-Bond Donor | 1 (-OH) | Capable of H-bonding with alcohols, ketones, and ethers.[1] |

| H-Bond Acceptor | 1 (-OH) | Interaction with protic solvents.[1] |

The "Bromine Effect" on Solubility

The bromine atom at the C2 position exerts two competing effects:

-

Steric Shielding: It partially shields the hydroxyl group, potentially reducing the strength of hydrogen bonding with solvent molecules compared to 4-phenylphenol.[1]

-

Lipophilicity Boost: Bromine is highly polarizable and hydrophobic, increasing the molecule's affinity for chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[1]

Visualization: Solute-Solvent Interaction Map

The following diagram illustrates the competing intermolecular forces driving 2-BPP solubility.

Figure 1: Mechanistic interaction map showing how different functional groups on 2-BPP dictate solubility in various solvent classes.[1]

Solvent Selection Guide

Based on Hansen Solubility Parameters (HSP) and the structural analysis of CAS 92-03-5, organic solvents are categorized below by their efficacy.

Category A: High Solubility (Process Solvents)

These solvents interact with both the polar head and the non-polar tail of 2-BPP.[1]

-

Tetrahydrofuran (THF): Excellent.[1] The ether oxygen accepts H-bonds from the phenol, while the cyclic structure accommodates the aromatic rings.[1]

-

Acetone/MEK: Very Good. Strong H-bond acceptors.[1] Ideal for dissolving crude material before crystallization.[1]

-

Ethyl Acetate: Good.[1] Standard solvent for extraction and chromatography.[1]

-

Dichloromethane (DCM): Excellent.[1] High dispersion forces interact favorably with the bromine and aromatic rings.[1]

Category B: Temperature-Dependent (Recrystallization Solvents)

These solvents show a steep solubility curve (low solubility at RT, high at boiling), making them ideal for purification.[1]

-

Ethanol/Methanol: Moderate solubility at room temperature; high solubility at reflux.[1] The -OH of the solvent competes with the solute's -OH, but the alkyl chain allows solvation.[1]

-

Toluene: Solubilizes via

interactions.[1] Often requires heating to break the crystal lattice energy of 2-BPP.[1] -

Acetonitrile: Moderate.[1] Useful for HPLC preparation but less common for bulk dissolution due to cost/toxicity balance.[1]

Category C: Anti-Solvents (Precipitation)[1]

-

Water: Practical insolubility due to the high LogP (4.4).[1]

-

Hexanes/Heptane: Limited solubility.[1] The polar -OH group prevents full solvation in pure alkanes, making these excellent anti-solvents to force precipitation from Toluene or Ethyl Acetate.[1]

Experimental Protocol: Gravimetric Solubility Determination

Since specific literature values for 2-BPP vary by supplier batch purity, researchers must validate solubility empirically. This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.[1]

Workflow Diagram

Figure 2: Step-by-step workflow for the "Shake-Flask" method to determine thermodynamic solubility.

Detailed Methodology

Reagents: 2-Bromo-4-phenylphenol (>98% purity), HPLC grade solvents.

-

Preparation: Add 2-BPP to a glass vial containing the solvent of choice until a visible solid precipitate remains (supersaturation).

-

Equilibration: Place the vial in a thermostatic shaker bath.

-

Temperature: Set to 25°C (or target T) ± 0.1°C.

-

Duration: Agitate at 200 rpm for 24–48 hours. Note: Viscous solvents like octanol may require 72 hours.[1]

-

-

Filtration (Critical Step):

-

Pre-heat the syringe and filter (0.45 µm PTFE) to the equilibration temperature to prevent "crash-out" during filtration.[1]

-

Draw the supernatant and filter into a pre-weighed volumetric flask.

-

-

Quantification (Gravimetric Method):

-

Quantification (HPLC Method - Preferred):

Applications in Process Chemistry[1][2]

Recrystallization Strategy

For purification of 2-BPP from synthesis impurities (e.g., unreacted 4-phenylphenol or dibrominated byproducts), a binary solvent system is recommended.[1]

Logic:

-

Primary Solvent: Ethanol or Toluene (High solubility at

).[1] -

Anti-Solvent: Water (for Ethanol) or Heptane (for Toluene).[1]

Procedure:

-

Dissolve crude 2-BPP in minimal hot Ethanol (reflux).

-

Slowly add Water dropwise until persistent turbidity is observed.

-

Re-heat to clear the solution.[1]

-

Cool slowly to 4°C. The hydrophobic bromine substituent will drive the crystallization of 2-BPP while more polar impurities remain in the aqueous-alcoholic mother liquor.[1]

Reaction Solvent Suitability[1][2][3]

-

Suzuki Couplings: Use Toluene/Water or Dioxane/Water mixtures.[1] The insolubility of 2-BPP in water aids in the biphasic workup (product stays in organic layer).[1]

-

Etherification: Use Acetone with Potassium Carbonate. 2-BPP is highly soluble in Acetone, facilitating the nucleophilic attack of the phenoxide.[1]

References

-

PubChem Compound Summary. (2023). 2-Bromo-4-phenylphenol (CAS 92-03-5).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1] (Reference for solubility parameter methodology).

-

Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for general phenolic solubility trends).

-

European Chemicals Agency (ECHA). (2023).[1] Registration Dossier: Biphenylols.[1] [Link][1]

Sources

An In-depth Technical Guide to the Melting and Boiling Points of 2-Bromo-4-phenylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the essential thermophysical properties of 2-Bromo-4-phenylphenol (CAS No. 92-03-5), specifically its melting and boiling points. As a crucial starting material and intermediate in the synthesis of various high-value chemical entities, a thorough understanding of these fundamental characteristics is paramount for process optimization, purity assessment, and safe handling. This document details experimentally determined values, provides step-by-step protocols for their verification, and discusses the underlying scientific principles.

Introduction: The Significance of 2-Bromo-4-phenylphenol and its Thermal Properties

2-Bromo-4-phenylphenol is a substituted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its molecular structure, featuring a brominated phenol with a phenyl substituent, makes it a versatile building block for the construction of more complex molecules, including potential pharmaceutical candidates and functional materials.

The melting and boiling points are critical physical constants for any pure chemical compound. They serve as primary indicators of purity, with impurities typically causing a depression and broadening of the melting point range. For drug development professionals, precise knowledge of these thermal transition points is essential for designing crystallization processes, ensuring batch-to-batch consistency, and meeting regulatory standards. Furthermore, the boiling point is a key parameter in purification techniques such as distillation and is indicative of the compound's volatility and the strength of its intermolecular forces.

This guide is structured to provide both the established physical data for 2-Bromo-4-phenylphenol and the practical, field-proven methodologies for their experimental determination, empowering researchers to confidently handle and characterize this important chemical entity.

Physicochemical Properties of 2-Bromo-4-phenylphenol

A summary of the key physicochemical properties of 2-Bromo-4-phenylphenol is presented below. It is crucial to use the correct Chemical Abstracts Service (CAS) number to ensure the accuracy of the data retrieved from various databases.

| Property | Value | Source |

| Chemical Name | 2-Bromo-4-phenylphenol | [1] |

| CAS Number | 92-03-5 | [1] |

| Molecular Formula | C₁₂H₉BrO | [1] |

| Molecular Weight | 249.10 g/mol | [1] |

| Melting Point | 95 °C | Stenutz |

| Boiling Point | 311 °C | Stenutz |

Synthesis and Purification of 2-Bromo-4-phenylphenol

A fundamental understanding of the synthesis and purification of 2-Bromo-4-phenylphenol is crucial for interpreting its thermal properties, as the presence of impurities can significantly affect both the melting and boiling points. The most common synthetic route involves the electrophilic bromination of 4-phenylphenol.

Synthesis via Electrophilic Bromination of 4-Phenylphenol

The hydroxyl group of 4-phenylphenol is an activating ortho-, para-director for electrophilic aromatic substitution. Due to the para-position being occupied by the phenyl group, bromination occurs at one of the ortho positions.

Reaction Scheme:

Sources

A Spectroscopic Investigation of 2-Bromo-4-phenylphenol: An In-depth Technical Guide to FT-IR and Mass Spectrometry Analysis

This technical guide provides a comprehensive analysis of 2-Bromo-4-phenylphenol, a significant chemical intermediate in the development of pharmaceuticals and other bioactive molecules. A thorough understanding of its molecular structure and fragmentation behavior is paramount for researchers, scientists, and drug development professionals. This document offers an in-depth exploration of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for 2-Bromo-4-phenylphenol, providing not just the data itself, but the scientific rationale behind the analytical techniques and the interpretation of the results.

Introduction: The Significance of 2-Bromo-4-phenylphenol

2-Bromo-4-phenylphenol (C₁₂H₉BrO) is a substituted biphenyl compound with a molecular weight of 249.10 g/mol .[1] Its structure, featuring a brominated phenolic ring linked to a phenyl group, makes it a versatile building block in organic synthesis. The precise characterization of this molecule is a critical first step in any research and development pipeline to confirm its identity, purity, and stability. Spectroscopic techniques like FT-IR and mass spectrometry provide unambiguous fingerprints of the molecule, revealing its functional groups and fragmentation pathways under ionization.

I. Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling the Molecular Vibrations

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. These absorption frequencies are characteristic of the types of bonds and the overall molecular structure.

Causality in Experimental Choice: The KBr Pellet Method

For a solid sample like 2-Bromo-4-phenylphenol, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique for obtaining a high-quality FT-IR spectrum.[2][3] The rationale for this choice is multi-faceted:

-

Minimizing Interference: KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹), ensuring that the observed absorption bands are solely from the analyte.

-

Homogeneous Sample Dispersion: Grinding the sample with KBr creates a fine, uniform mixture.[3] When pressed, this forms a translucent pellet that minimizes light scattering and produces a spectrum with a stable baseline and well-resolved peaks.

-

Solid-State Analysis: This method allows for the analysis of the compound in its native solid state, providing information about intermolecular interactions, such as hydrogen bonding, which are present in the bulk material.

FT-IR Data for 2-Bromo-4-phenylphenol

The FT-IR spectrum of 2-Bromo-4-phenylphenol is characterized by several key absorption bands that confirm its structure. The data presented below is a representative summary based on available spectral information and established correlations for similar compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~ 3550 - 3200 | O-H Stretch (Hydrogen-bonded) | Phenolic -OH | Strong, Broad |

| ~ 3100 - 3000 | C-H Stretch (Aromatic) | Ar-H | Medium |

| ~ 1600 - 1450 | C=C Stretch (Aromatic) | Aromatic Ring | Medium to Strong |

| ~ 1260 - 1200 | C-O Stretch (Phenolic) | Ar-O-H | Strong |

| ~ 850 - 750 | C-H Out-of-Plane Bending | Aromatic Ring Substitution | Strong |

| ~ 600 - 500 | C-Br Stretch | Carbon-Bromine Bond | Medium to Weak |

Table 1: Characteristic FT-IR Absorption Bands for 2-Bromo-4-phenylphenol.

Interpretation of the FT-IR Spectrum:

The broad absorption band in the 3550-3200 cm⁻¹ region is a hallmark of the hydroxyl (-OH) group of the phenol involved in intermolecular hydrogen bonding.[4][5] The presence of sharp peaks between 3100 and 3000 cm⁻¹ corresponds to the C-H stretching vibrations of the aromatic rings. The strong absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bond stretching within the phenyl rings. A strong band is also observed around 1260-1200 cm⁻¹, which is indicative of the C-O stretching of the phenolic group.[5] The pattern of strong absorptions in the 850-750 cm⁻¹ region is related to the out-of-plane C-H bending vibrations and is diagnostic of the substitution pattern on the aromatic rings. Finally, the presence of a carbon-bromine bond is suggested by an absorption in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Visualization of 2-Bromo-4-phenylphenol's Structure and Key Functional Groups

Caption: Molecular structure of 2-Bromo-4-phenylphenol with key FT-IR active functional groups highlighted.

II. Mass Spectrometry: Deciphering the Fragmentation Puzzle

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For organic molecules, this technique is invaluable for determining the molecular weight and elucidating the structure through the analysis of fragmentation patterns.

Causality in Experimental Choice: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds like 2-Bromo-4-phenylphenol. The rationale is as follows:

-

Separation and Purity Assessment: The gas chromatography component separates the analyte from any impurities before it enters the mass spectrometer, ensuring that the resulting mass spectrum is of the pure compound.

-

Volatility: Although a solid at room temperature, 2-Bromo-4-phenylphenol has sufficient volatility to be analyzed by GC upon heating in the injection port.

-

Electron Ionization (EI): EI is a hard ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This is highly advantageous for structural elucidation as it provides a detailed fragmentation fingerprint.

Mass Spectrometry Data for 2-Bromo-4-phenylphenol

The electron ionization mass spectrum of 2-Bromo-4-phenylphenol will exhibit a characteristic molecular ion peak and several key fragment ions. A notable feature is the presence of an M+2 peak of nearly equal intensity to the molecular ion peak, which is a definitive indicator of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

| m/z | Proposed Ion Structure | Identity |

| 248/250 | [C₁₂H₉⁷⁹BrO]⁺ / [C₁₂H₉⁸¹BrO]⁺ | Molecular Ion (M⁺) |

| 169 | [C₁₂H₉O]⁺ | [M - Br]⁺ |

| 141 | [C₁₁H₉]⁺ | [M - Br - CO]⁺ |

| 115 | [C₉H₇]⁺ | [C₁₁H₉ - C₂H₂]⁺ |

Table 2: Significant Fragment Ions in the Mass Spectrum of 2-Bromo-4-phenylphenol.

Interpretation of the Mass Spectrum:

The molecular ion peaks at m/z 248 and 250 confirm the molecular weight of the compound and the presence of one bromine atom. The base peak is often the molecular ion due to the stability of the aromatic system. A significant fragment is observed at m/z 169, corresponding to the loss of a bromine radical. Subsequent fragmentation can involve the loss of carbon monoxide (CO) from the phenolic ring, leading to the ion at m/z 141. Further fragmentation of the biphenyl system can occur, for instance, through the loss of acetylene (C₂H₂), giving rise to the ion at m/z 115.

Visualization of the Proposed Fragmentation Pathway

Caption: Proposed electron ionization fragmentation pathway for 2-Bromo-4-phenylphenol.

III. Experimental Protocols: A Self-Validating System

The following protocols describe the standard operating procedures for acquiring FT-IR and GC-MS data for 2-Bromo-4-phenylphenol. These protocols are designed to be self-validating, ensuring reproducible and high-quality data.

Protocol 1: FT-IR Spectroscopy using the KBr Pellet Method

-

Materials and Equipment:

-

2-Bromo-4-phenylphenol (solid)

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.

-

Agate mortar and pestle

-

Pellet press with die

-

FT-IR spectrometer

-

-

Procedure:

-

Weigh approximately 1-2 mg of 2-Bromo-4-phenylphenol and 150-200 mg of dry KBr.

-

Gently grind the KBr in the agate mortar to a fine powder.

-

Add the 2-Bromo-4-phenylphenol to the mortar and continue to grind the mixture for 1-2 minutes until a homogeneous, fine powder is obtained.

-

Transfer a portion of the powder to the pellet die.

-

Place the die in the hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes.

-

Carefully release the pressure and remove the die from the press.

-

Extract the translucent KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Materials and Equipment:

-

2-Bromo-4-phenylphenol (solid)

-

High-purity solvent (e.g., dichloromethane or ethyl acetate)

-

GC-MS system equipped with a capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

-

Autosampler vials with caps.

-

-

Procedure:

-

Prepare a stock solution of 2-Bromo-4-phenylphenol in the chosen solvent at a concentration of approximately 1 mg/mL.

-

Prepare a dilute sample for injection by further diluting the stock solution to a final concentration of approximately 10-20 µg/mL.

-

Transfer the dilute sample to an autosampler vial.

-

Set the GC-MS parameters:

-

Injector Temperature: 250-280°C

-

Injection Mode: Splitless or split (e.g., 20:1)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10-20°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-500.

-

-

Inject 1 µL of the sample into the GC-MS system.

-

Acquire and process the data.

-

IV. Conclusion

The combined application of FT-IR and mass spectrometry provides a robust and comprehensive analytical characterization of 2-Bromo-4-phenylphenol. The FT-IR data confirms the presence of the key functional groups—the phenolic hydroxyl and the brominated aromatic rings—while the mass spectrometry data establishes the molecular weight and reveals a logical and predictable fragmentation pathway. The detailed protocols provided herein offer a framework for obtaining reliable and reproducible data, which is essential for the stringent requirements of pharmaceutical and chemical research. This in-depth guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important synthetic intermediate.

References

-

PubChem. 2-Bromo-4-phenylphenol. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Bromo-4-phenylphenol. John Wiley & Sons, Inc. [Link]

-

NIST Chemistry WebBook. 4-Bromo-2-phenyl phenol. National Institute of Standards and Technology. [Link]

-

Shimadzu. KBr Pellet Method. [Link]

-

Chemistry LibreTexts. Spectroscopy of Alcohols and Phenols. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Bruker. How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

-

Doc Brown's Chemistry. Mass spectrum of phenol. [Link]

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shimadzu.com [shimadzu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Synthesis of 2-Bromo-4-phenylphenol from Phenol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-Bromo-4-phenylphenol, a valuable building block in medicinal chemistry and materials science. Two strategic synthetic routes originating from phenol are presented, with a primary focus on the most efficient pathway: the initial palladium-catalyzed formation of 4-phenylphenol, followed by selective ortho-bromination. This application note delves into the mechanistic underpinnings of the key transformations, offering a rationale for the selection of reagents and reaction conditions. Detailed, step-by-step protocols for each synthetic step are provided, alongside safety considerations and methods for purification and characterization of the final product.

Introduction

Substituted biaryl phenols are a prominent structural motif in a wide array of biologically active compounds and functional materials. The specific substitution pattern of a bromine atom ortho to the hydroxyl group and a phenyl group para to it, as seen in 2-Bromo-4-phenylphenol, offers a versatile scaffold for further chemical elaboration. The bromine atom can serve as a handle for subsequent cross-coupling reactions, while the phenolic hydroxyl group can be readily functionalized or act as a key hydrogen bond donor. This guide outlines a reliable and reproducible synthetic strategy to access this important molecule starting from the readily available commodity chemical, phenol.

Two plausible synthetic pathways from phenol are considered:

-

Route 1 (Recommended): This approach involves the initial synthesis of the intermediate, 4-phenylphenol, from phenol, followed by a selective bromination at the ortho-position. This route is generally preferred due to the often higher yields and selectivity in the bromination of the more complex 4-phenylphenol.

-

Route 2 (Alternative): This pathway begins with the bromination of phenol to 4-bromophenol, followed by a Suzuki-Miyaura coupling with phenylboronic acid to introduce the phenyl group. While viable, this route may present challenges in achieving high selectivity in the initial bromination step and potential for side reactions during the coupling.

This document will primarily detail the experimental protocol for the recommended Route 1 .

Mechanistic Rationale

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. The two key transformations in the recommended synthetic route are the Suzuki-Miyaura coupling and the electrophilic aromatic substitution (bromination).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1][2] The catalytic cycle, which is central to this transformation, involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 4-iodophenol), forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (phenylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product (4-phenylphenol) and regenerating the Pd(0) catalyst.[3]

The choice of catalyst, ligand, base, and solvent is critical for the efficiency of the Suzuki-Miyaura coupling. Palladium catalysts are highly effective, and the use of a suitable base is necessary to activate the boronic acid for transmetalation.[3]

Electrophilic Aromatic Bromination

The introduction of a bromine atom onto the 4-phenylphenol backbone is achieved through an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a strongly activating, ortho-, para-directing group. Since the para position is already occupied by the phenyl group, the incoming electrophile (a bromonium ion or a polarized bromine source) is directed to the ortho positions.

To achieve selective mono-bromination at the 2-position and avoid the formation of di-brominated byproducts, the choice of brominating agent and reaction conditions is crucial. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for milder and more selective brominations.[2][4] The use of a protic solvent like methanol can also influence the selectivity of the reaction.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Special care should be taken when handling bromine and palladium catalysts.[5][6][7]

Route 1: Synthesis of 4-Phenylphenol via Suzuki-Miyaura Coupling

This protocol is adapted from a known procedure for the synthesis of 4-phenylphenol.[8]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Iodophenol | 220.01 | 2.20 g | 10.0 mmol |

| Phenylboronic Acid | 121.93 | 1.46 g | 12.0 mmol |

| Palladium on Carbon (10%) | - | 60 mg | - |

| Potassium Carbonate | 138.21 | 4.15 g | 30.0 mmol |

| Deionized Water | 18.02 | 100 mL | - |

| Methanol | 32.04 | As needed | - |

| 2 M Hydrochloric Acid | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (2.20 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

-

Add 100 mL of deionized water to the flask.

-

In a separate small beaker, create a slurry of 10% palladium on carbon (60 mg) in a minimal amount of deionized water and add it to the reaction flask.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to a pH of approximately 2 with 2 M hydrochloric acid. This will precipitate the product.

-

Filter the solid product using a Büchner funnel and wash thoroughly with deionized water to remove any inorganic salts.

-

The crude 4-phenylphenol can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and water.[8]

-

Dry the purified product under vacuum to obtain a white to off-white solid.

Expected Yield: 85-95%

Characterization: The identity and purity of the synthesized 4-phenylphenol should be confirmed by melting point determination, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Route 1: Selective ortho-Bromination of 4-Phenylphenol

This protocol is based on a selective mono-ortho-bromination method for para-substituted phenols.[2][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| 4-Phenylphenol | 170.21 | 1.70 g | 10.0 mmol |

| N-Bromosuccinimide (NBS) | 177.98 | 1.87 g | 10.5 mmol |

| p-Toluenesulfonic Acid (p-TsOH) | 172.20 | 172 mg | 1.0 mmol |

| Methanol (ACS Grade) | 32.04 | 50 mL | - |

| Saturated Sodium Thiosulfate | - | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-phenylphenol (1.70 g, 10.0 mmol) and p-toluenesulfonic acid (172 mg, 1.0 mmol) in 50 mL of ACS-grade methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.87 g, 10.5 mmol) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted NBS.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-Bromo-4-phenylphenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: >85%

Characterization: The final product, 2-Bromo-4-phenylphenol, should be characterized by melting point, ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.[9][10]

Visualization of the Synthetic Workflow

Caption: Recommended synthetic workflow for 2-Bromo-4-phenylphenol from phenol.

Mechanistic Diagram: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of 2-Bromo-4-phenylphenol from phenol is efficiently achieved through a two-step process involving an initial Suzuki-Miyaura coupling to form 4-phenylphenol, followed by a selective ortho-bromination. This application note provides detailed and actionable protocols for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. By understanding the underlying reaction mechanisms and adhering to the outlined procedures and safety precautions, the successful synthesis of this valuable chemical intermediate can be reliably accomplished.

References

- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angewandte Chemie International Edition in English, 1981, 20(7), 586-587.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95(7), 2457-2483.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubChem. 2-Bromo-4-phenylphenol. [Link]

- Google Patents.

-

Quick Company. A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. [Link]

-

ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

-

Organic Syntheses. hydrogenolysis of phenolic ethers: biphenyl. [Link]

-

National Institutes of Health. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

-

ResearchGate. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. [Link]

-

SpectraBase. 2-Bromo-4-phenylphenol. [Link]

-

Journal of Chemical Education. "Greening Up" the Suzuki Reaction. [Link]

-

NIST WebBook. 4-Bromo-2-phenyl phenol. [Link]

-

Scientific Update. Syntactic fantastic: A practical, ortho- selective mono-halogenation and phenylselenation of phenols by direct C-H halogenation. [Link]

- Google Patents.

- Google Patents.

-

Dolly Corporation. Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

- Google Patents. Process for producing 4-bromo-2-chlorophenols.

-

ICL Group. BROMINE - Safety Handbook. [Link]

-

ResearchGate. (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. [Link]

-

The Chemical Society of Japan. Effect of Amines on ortho-Bromination of Phenols with NBS. [Link]

-

MDPI. Purification and Biochemical Characterization of Polyphenol Oxidase from Falcaria vulgaris Bernh. [Link]

-

UCLA EH&S. Standard Operating Procedure - Palladium. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. researchgate.net [researchgate.net]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. honrel.com [honrel.com]

- 6. dollycorporation.com [dollycorporation.com]

- 7. icl-group-sustainability.com [icl-group-sustainability.com]

- 8. 4-Phenylphenol synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Bromo-4-phenylphenol | C12H9BrO | CID 27297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

Application Notes and Protocols for 2-Bromo-4-phenylphenol in Agrochemical Development

Introduction: Unlocking the Potential of a Versatile Chemical Scaffold

In the continuous quest for novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount.[1] 2-Bromo-4-phenylphenol, a halogenated biphenyl derivative, presents itself as a promising, yet underexplored, starting material for the synthesis of new active ingredients for crop protection.[2] The presence of the bromine atom and the biphenyl structure are features found in a variety of bioactive molecules, suggesting a high potential for derivatization into potent fungicides, herbicides, or insecticides.[3][4][5][6] The lipophilicity conferred by the bromine and phenyl groups can be advantageous for penetrating biological membranes of target organisms.[6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the utilization of 2-Bromo-4-phenylphenol as a foundational building block in the agrochemical discovery pipeline. We will delve into proposed synthetic strategies, detailed screening protocols, and the underlying scientific rationale to empower researchers to systematically explore the potential of this compound.

Physicochemical Properties of 2-Bromo-4-phenylphenol

A thorough understanding of the starting material is critical for any synthetic and screening campaign. Below is a summary of the key physicochemical properties of 2-Bromo-4-phenylphenol.

| Property | Value | Source |

| CAS Number | 92-03-5 | [7] |

| Molecular Formula | C₁₂H₉BrO | [2] |

| Molecular Weight | 249.11 g/mol | [7] |

| Melting Point | 95 °C | [7] |

| Boiling Point | 311 °C | [7] |

| Appearance | Off-white to pale brown crystalline powder |

Proposed Synthetic Pathways for Novel Agrochemical Candidates

The reactivity of the hydroxyl and phenyl groups in 2-Bromo-4-phenylphenol offers multiple avenues for derivatization. Below are proposed synthetic schemes to generate a library of novel compounds for biological screening.

Ether Synthesis via Williamson Ether Synthesis

The hydroxyl group of 2-Bromo-4-phenylphenol can be readily alkylated to produce a diverse range of ethers. This is a classic and reliable method to introduce various functionalities that can modulate the biological activity of the parent molecule.

Protocol: Synthesis of 2-Bromo-4-phenylphenoxy-alkane Derivatives

-

Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2-Bromo-4-phenylphenol in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Alkylation: Add 1.2 equivalents of the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl chloride) dropwise to the reaction mixture.

-

Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired ether derivative.

Ester Synthesis via Acylation

Esterification of the phenolic hydroxyl group is another effective strategy to introduce diverse chemical moieties. Carboxylic acids with known bioactive properties can be incorporated to create hybrid molecules with potentially enhanced efficacy.

Protocol: Synthesis of 2-Bromo-4-phenylphenyl Ester Derivatives

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 2-Bromo-4-phenylphenol in a suitable anhydrous solvent like dichloromethane or tetrahydrofuran (THF).

-

Add 1.5 equivalents of a base, such as triethylamine or pyridine, to the solution.

-

Acylation: Cool the mixture to 0 °C and add 1.2 equivalents of the desired acyl chloride or anhydride dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with 1M hydrochloric acid (HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the pure ester product.

Diagram: Synthetic Workflow for Derivatization of 2-Bromo-4-phenylphenol

Caption: Proposed workflow for the synthesis and screening of 2-Bromo-4-phenylphenol derivatives.

Agrochemical Screening Protocols: A Tiered Approach

A systematic, tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized 2-Bromo-4-phenylphenol derivatives.[8]

Tier 1: In Vitro Primary Screening

The initial step involves high-throughput screening of the compound library against a panel of key agricultural pests and pathogens.

Protocol: Fungicidal Activity (Mycelial Growth Inhibition Assay)

-

Preparation of Fungal Cultures: Culture a panel of economically important fungal pathogens (e.g., Botrytis cinerea, Fusarium graminearum, Alternaria solani) on potato dextrose agar (PDA) plates.[3]

-

Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and serially dilute to obtain a range of concentrations.

-

Assay Setup: Incorporate the test compounds into molten PDA at various concentrations and pour into Petri dishes.

-

Inoculation: Place a mycelial plug (5 mm diameter) from the actively growing edge of the fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for each fungus in the dark.

-

Data Collection and Analysis: Measure the diameter of the fungal colony at regular intervals until the control plate (containing only DMSO) is fully covered. Calculate the percentage inhibition of mycelial growth for each compound concentration. Determine the EC₅₀ (half-maximal effective concentration) value for active compounds.

Protocol: Herbicidal Activity (Seed Germination and Radicle Elongation Assay)

-

Plant Species Selection: Select seeds of representative monocot (e.g., Lolium perenne) and dicot (e.g., Amaranthus retroflexus) weed species.

-

Treatment Application: Place a set number of seeds on filter paper in a Petri dish. Add a solution of the test compound at various concentrations.

-

Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

-

Data Collection and Analysis: After a set period (e.g., 7 days), count the number of germinated seeds and measure the length of the radicle. Calculate the percentage inhibition of germination and radicle growth compared to a solvent control.

Protocol: Insecticidal Activity (Contact and Ingestion Assays)

-

Insect Rearing: Maintain a healthy culture of a model insect pest, such as the fall armyworm (Spodoptera frugiperda) or aphids (Myzus persicae).

-

Contact Toxicity: Apply a known concentration of the test compound directly to the dorsal surface of the insect larvae or adults.

-

Ingestion Toxicity: Incorporate the test compound into an artificial diet and feed it to the insects.

-

Mortality Assessment: Record insect mortality at 24, 48, and 72 hours post-treatment. Calculate the LD₅₀ (median lethal dose) or LC₅₀ (median lethal concentration) for active compounds.

Tier 2: In Vivo Secondary Screening (Greenhouse Trials)

Promising candidates from the primary screen should be advanced to greenhouse trials to evaluate their efficacy under more realistic conditions.

Protocol: Fungicidal Efficacy on Host Plants

-

Plant Cultivation: Grow healthy host plants (e.g., tomato for Alternaria solani, wheat for Fusarium graminearum) in a greenhouse.

-

Compound Formulation and Application: Formulate the test compounds as an emulsifiable concentrate or wettable powder and apply to the plants as a foliar spray.

-

Inoculation: After the spray has dried, inoculate the plants with a spore suspension of the target fungus.

-

Disease Assessment: Incubate the plants under conditions favorable for disease development. After a set period, assess the disease severity using a rating scale.

-

Data Analysis: Compare the disease severity on treated plants to that on untreated and commercially treated control plants.

Protocol: Herbicidal Efficacy on Weeds and Crop Safety

-

Experimental Setup: Grow target weed species and a representative crop plant (e.g., corn, soybean) in pots in a greenhouse.

-

Herbicide Application: Apply the test compounds at different rates as a pre-emergence or post-emergence treatment.

-

Efficacy and Phytotoxicity Assessment: Regularly assess weed control efficacy and crop injury using a visual rating scale (0-100%).

-

Data Analysis: Determine the effective dose for weed control and the maximum tolerated dose for the crop.

Protocol: Insecticidal Efficacy on Infested Plants

-

Plant Infestation: Infest healthy host plants with a known number of the target insect pest.

-

Insecticide Application: Apply the formulated test compounds to the infested plants.

-

Efficacy Assessment: Monitor the insect population on the treated and control plants over time.

-

Data Analysis: Calculate the percentage reduction in the insect population for each treatment.

Diagram: Tiered Screening Workflow

Caption: A logical progression for screening novel agrochemical candidates.

Hypothesized Mechanisms of Action and Structure-Activity Relationships (SAR)

While the specific mechanisms of action for novel 2-Bromo-4-phenylphenol derivatives will need to be elucidated through further research, we can hypothesize potential targets based on the chemical scaffold.

-

Fungicidal Activity: Phenolic compounds are known to disrupt cell membranes and inhibit key enzymes in fungi.[9] The biphenyl moiety has also been found in antifungal compounds that can inhibit protein synthesis.[10] The bromination may enhance the lipophilicity, facilitating entry into the fungal cell.

-

Herbicidal Activity: Halogenated phenols can act as uncouplers of oxidative phosphorylation, disrupting energy production in plant cells. The biphenyl structure could also interfere with pigment biosynthesis or amino acid synthesis pathways.

-

Insecticidal Activity: Phenolic compounds can exhibit neurotoxic effects in insects by interfering with neurotransmitter receptors or ion channels.[11] They can also act as insect growth regulators. The halogenated biphenyl structure is present in some insecticides, suggesting potential for similar modes of action.[12][13]

Systematic modification of the R-group in the ether and ester derivatives and subsequent biological testing will allow for the development of a robust Structure-Activity Relationship (SAR) model.[14][15] This will guide the rational design of more potent and selective agrochemical candidates.[16]

Data Interpretation and Lead Optimization

The data generated from the screening cascade will be crucial for identifying lead compounds. Key parameters to consider include:

-

Potency: Low EC₅₀, LD₅₀, or effective dose values indicate high potency.

-

Spectrum of Activity: Broad-spectrum activity against a range of pests is often desirable, but selectivity for specific targets can also be valuable.

-

Crop Safety: For herbicides, a high margin of safety between the effective weed control dose and the crop injury dose is essential.

-

Environmental Profile: Preliminary assessments of environmental fate and non-target toxicity should be considered early in the development process.

Once lead compounds are identified, further optimization can be undertaken. This may involve:

-

Analog Synthesis: Synthesizing a focused library of analogs around the lead structure to refine the SAR.

-

Mechanism of Action Studies: Investigating the specific biochemical target of the lead compound.

-

Formulation Development: Developing stable and effective formulations for field application.

Conclusion

2-Bromo-4-phenylphenol represents a valuable and versatile starting point for the discovery of novel agrochemicals. By employing the systematic synthetic and screening strategies outlined in these application notes, researchers can efficiently explore the potential of this chemical scaffold. The combination of rational design, tiered biological evaluation, and in-depth SAR analysis will be instrumental in unlocking the next generation of crop protection solutions.

References

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Quick Company.

-

Preparation of 2-bromo-4-methylphenol. Google Patents.

-

Marine natural bromophenols: Sources, structures, main bioactivities, and toxicity. ResearchGate.

-

Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.

-

Phenolic Compounds Synthesized by Trichoderma longibrachiatum Native to Semi-Arid Areas Show Antifungal Activity against Phytopathogenic Fungi of Horticultural Interest. MDPI.

-

Method of making 2-bromo-4-chloro substituted phenols. Google Patents.

-

Bromophenols in Marine Algae and Their Bioactivities. PubMed Central (PMC).

-

2-bromo-4-phenylphenol. Stenutz.

-

Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. PubMed Central (PMC).

-

synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues. ResearchGate.

-

Agrochemical Screening Sets Now Available Pre-plated. Life Chemicals.

-

Role of phenolics in the resistance mechanisms of plants against fungal pathogens and insects. ResearchGate.

-

Perspective on halogenated organic compounds. PubMed Central (PMC).

-

2-Bromo-4-phenylphenol. PubChem.

-

Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens. PubMed.

-

Halogenated Biphenyls. ScienceDirect.

-

Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Horizon Research Publishing.

-

Vibrational frequency Analysis, DFT and in Vitro Fungicidal Activity Studies of Biphenyl-4-Carboxylic Acid, 2,4-Difluorobiphenyl and 4-Acetylbiphenyl. Taylor & Francis Online.

-

Phenolic Compound Induction in Plant-Microbe and Plant-Insect Interactions: A Meta-Analysis. Frontiers in Plant Science.

-

Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. MDPI.

-

Phenolic Compound Induction in Plant-Microbe and Plant-Insect Interactions: A Meta-Analysis. PubMed Central (PMC).

-

Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry.

-

Thermal studies of chlorinated and mixed halogenated biphenyls. Open Research Newcastle University.

-

Structure-activity relationships in microbial transformation of phenols. PubMed.

-

Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. ResearchGate.

-

Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies. PubMed.

-

Iridium-Catalyzed meta-Selective C–H Silylation of Arenes Enabled by Remote Regiocontrol with a Spirobipyridine Ligand. ACS Publications.

-

Synthesis and Biological Evaluation of Bioactive 5-Bromo-2-Hydroxy-4-Chloro Substituted Ketimines. ResearchGate.

-

Structure-Activity Relationship of Brassinosteroids and Their Agricultural Practical Usages. ResearchGate.

-

Aryl halide. Wikipedia.

-

Resistance against insect pests by phenolics and their derivative compounds. ResearchGate.

-

Agrochemical Discovery - Building the Next Generation of Insect Control Agents. ACS Symposium Series.

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PubMed Central (PMC).

-

Halogenated biphenyls: molecular toxicology. PubMed.

-

Structure-activity relationship of brassinosteroids and their agricultural practical usages. PubMed.

-

Agro Chemical Discovery. PozeSCAF.

-

Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PubMed Central (PMC).

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-4-phenylphenol | C12H9BrO | CID 27297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 2-bromo-4-phenylphenol [stenutz.eu]

- 8. lifechemicals.com [lifechemicals.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship of brassinosteroids and their agricultural practical usages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Special Issue: “Rational Design and Synthesis of Bioactive Molecules” - PMC [pmc.ncbi.nlm.nih.gov]

Suzuki-Miyaura coupling reactions involving 2-Bromo-4-phenylphenol

Executive Summary

This application note details optimized protocols for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-phenylphenol (CAS: 92-03-5).[1] As a functionalized biphenyl, this substrate serves as a critical scaffold in the synthesis of

While the Suzuki reaction is robust, this specific substrate presents two distinct challenges: steric hindrance at the ortho-position and catalyst poisoning via phenoxide coordination.[1] This guide provides two validated workflows: a direct aqueous coupling for green process chemistry and a protection-deprotection strategy for complex, sensitive total synthesis.[1]

Chemical Profile & Strategic Considerations

| Property | Data |

| Substrate | 2-Bromo-4-phenylphenol |

| CAS Number | 92-03-5 |

| Molecular Weight | 249.11 g/mol |

| Structure | Biphenyl core with ortho-Br and para-Phenyl relative to -OH |

| pKa (approx.) | ~9.5 (Phenolic OH) |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |

The "Phenoxide Paradox"

In basic media required for Suzuki coupling, the phenol deprotonates to form a phenoxide anion.

-

The Benefit: Phenoxides are electron-rich, potentially accelerating oxidative addition.[1]

-

The Risk: The phenoxide oxygen is a hard nucleophile that can coordinate to the soft Palladium(II) center, forming stable Ar-Pd(L)2-OAr resting states that retard the transmetallation step.

Strategic Decision:

-

Use Protocol A (Direct) for simple aryl boronic acids where speed and atom economy are prioritized.

-

Use Protocol B (Protected) when coupling with sterically demanding or electron-poor boronic acids, or when high purity is required for electronic grade materials.

Mechanistic Pathway

The following diagram illustrates the catalytic cycle, highlighting the critical equilibrium between the active catalytic species and the inactive phenoxide-coordinated complex.

Figure 1: Catalytic cycle showing the potential for phenoxide-induced catalyst resting states (Grey node).[1]

Protocol A: Direct Aqueous Coupling (Green Route)

Recommended for: Synthesis of simple terphenyls (e.g., 2,4-diphenylphenol).[1]

This method utilizes the solubility of the phenoxide in water/alcohol mixtures, eliminating the need for protecting groups.

Materials

-

Substrate: 2-Bromo-4-phenylphenol (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.2 equiv)

-

Catalyst: Pd(OAc)

(2 mol%) + TPPTS (4 mol%) (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt) -

Base: K

CO -

Solvent: Water : Isopropanol (1:1 v/v)

Step-by-Step Methodology

-

Preparation: In a reaction vial, dissolve K

CO -

Substrate Addition: Add 2-Bromo-4-phenylphenol. Stir for 5 minutes until the solution turns slightly yellow (formation of phenoxide).

-

Degassing (Critical): Sparge the solution with Argon or Nitrogen for 15 minutes. Oxygen promotes homocoupling of the boronic acid.[1]

-

Catalyst Addition: Add the Arylboronic acid, followed by Pd(OAc)

and TPPTS. -

Reaction: Seal the vessel and heat to 80°C for 4–6 hours.

-

Checkpoint: Monitor by HPLC.[1] The disappearance of the starting material peak (RT ~ 4.5 min on C18) marks completion.

-

-

Workup:

Protocol B: High-Efficiency Protected Coupling

Recommended for: Drug discovery applications or expensive boronic acids.[1]

Protecting the phenol as a methyl ether or acetate prevents catalyst poisoning and improves solubility in non-polar solvents.[1]

Phase 1: Protection (One-Pot)[1]

-

Dissolve 2-Bromo-4-phenylphenol in Acetone.[1]

-

Add K

CO -

Reflux for 2 hours. Quantitative conversion to 2-Bromo-4-phenylanisole .

-

Remove solvent and pass through a short silica plug.[1]

Phase 2: Coupling (Anhydrous)

-

Substrate: 2-Bromo-4-phenylanisole (1.0 equiv)

-

Catalyst: Pd(PPh

) -

Base: K

PO -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology

-

Charge: Add protected substrate, boronic acid (1.5 equiv), base, and Pd catalyst to a Schlenk tube inside a glovebox or under active Argon flow.

-

Solvation: Add anhydrous Toluene.

-

Thermal Cycle: Heat to 100°C for 12 hours.

-

Note: The bulky SPhos ligand is highly recommended if the boronic acid is also sterically hindered (ortho-substituted).[1]

-

-

Deprotection (If required):

-

Dissolve coupled product in DCM.

-

Add BBr

(1M in DCM) at 0°C. Stir warming to RT for 4 hours. -

Quench with MeOH/Ice.[1]

-

Experimental Workflow Selector

Figure 2: Decision matrix for selecting the appropriate experimental protocol.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning by phenoxide.[1] | Switch to Protocol B (Protection) or increase water content in Protocol A to solvate the anion better. |

| Homocoupling (Ar-Ar) | Oxygen presence.[1] | Degas solvents using freeze-pump-thaw or vigorous Argon sparging for >20 mins.[1] |

| Dehalogenation | Hydride source present (often from alcohol solvents).[1] | Switch solvent system to Dioxane/Water or Toluene.[1] Reduce reaction temperature.[1] |

| Precipitation | Product insolubility in reaction media.[1] | Add a co-solvent like THF or 1,4-Dioxane to the aqueous mixture.[1] |

References

-

Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

-

Miyaura, N. (2002). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Anderson, K. W., et al. (2006). "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society.[1][3] Link (Demonstrates ligand utility in phenol-rich environments).[1]

-

Western, E. C., et al. (2003). "Efficient Suzuki Coupling of Aryl Chlorides and Bromides with Phenylboronic Acids in Water." Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for Etherification of 2-Bromo-4-phenylphenol

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 2-Bromo-4-phenylphenol Ethers

2-Bromo-4-phenylphenol is a versatile building block in medicinal chemistry and materials science. The introduction of an ether linkage at the phenolic hydroxyl group provides a powerful tool to modulate physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. The resulting aryl ethers are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. This guide provides a detailed exploration of the etherification of 2-Bromo-4-phenylphenol, focusing on the widely applicable Williamson ether synthesis. We will delve into the mechanistic underpinnings, provide field-proven protocols, and address common challenges to empower researchers in their synthetic endeavors.

Mechanistic Foundation: The Williamson Ether Synthesis